1-(2-(Hydroxymethyl)phenyl)ethanone

Catalog No.
S15843535
CAS No.
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(Hydroxymethyl)phenyl)ethanone

Product Name

1-(2-(Hydroxymethyl)phenyl)ethanone

IUPAC Name

1-[2-(hydroxymethyl)phenyl]ethanone

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,10H,6H2,1H3

InChI Key

MHLDWFDANJFARL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CO

1-(2-(Hydroxymethyl)phenyl)ethanone, also known as 2-hydroxymethylacetophenone, is an organic compound with the molecular formula C9H10O2C_9H_{10}O_2. It features a hydroxymethyl group attached to a phenyl ring, which is further linked to an ethanone functional group. This compound is characterized by its aromatic structure and the presence of both hydroxymethyl and carbonyl functionalities, which contribute to its chemical reactivity and potential biological activity.

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction converts the hydroxymethyl group into a carboxylic acid derivative, producing 2-carboxyacetophenone.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, yielding 1-(2-(hydroxymethyl)phenyl)ethanol.
  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups depending on the nucleophile used.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in various chemical processes.

Research has indicated that 1-(2-(Hydroxymethyl)phenyl)ethanone exhibits potential biological activities. Studies suggest that it may have antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, preliminary investigations into its anticancer potential have shown promise, suggesting that it could induce apoptosis in cancer cells or inhibit cell proliferation through various mechanisms.

Several synthesis methods for 1-(2-(Hydroxymethyl)phenyl)ethanone have been documented:

  • Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of phenol or substituted phenols with acetyl chloride in the presence of a Lewis acid catalyst. This reaction introduces the ethanone functionality onto the aromatic ring.
  • Oxidation of Hydroxymethyl Derivatives: Another approach involves the oxidation of 2-hydroxymethylacetophenone using oxidizing agents to yield 1-(2-(Hydroxymethyl)phenyl)ethanone.

These methods are typically optimized for yield and purity in both laboratory and industrial settings.

1-(2-(Hydroxymethyl)phenyl)ethanone finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals.
  • Biological Research: Its potential antimicrobial and anticancer properties make it a candidate for further research in medicinal chemistry.
  • Industrial Uses: The compound is utilized in the production of polymers, resins, and other specialty chemicals due to its reactive functional groups.

Studies on 1-(2-(Hydroxymethyl)phenyl)ethanone have explored its interactions with biological targets. For instance, its antimicrobial activity may be attributed to disrupting bacterial cell membranes or interfering with essential metabolic pathways. In anticancer research, it may affect signaling pathways involved in cell growth and apoptosis. Understanding these interactions is crucial for evaluating its therapeutic potential.

1-(2-(Hydroxymethyl)phenyl)ethanone can be compared with several similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Acetylbenzyl alcoholLacks hydroxymethyl group; has a similar carbonylNo hydroxymethyl functionality
4-HydroxyacetophenoneContains a hydroxyl group instead of hydroxymethylHydroxyl instead of hydroxymethyl
4-(Hydroxymethyl)acetophenoneSimilar structure but different position of groupsHydroxymethyl on different carbon
1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanoneContains two hydroxymethyl groupsMore complex functionality

The uniqueness of 1-(2-(Hydroxymethyl)phenyl)ethanone lies in its specific arrangement of functional groups, which allows for diverse chemical transformations and interactions with biological targets. Its unique combination of a hydroxymethyl group and a carbonyl enhances its reactivity compared to other similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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